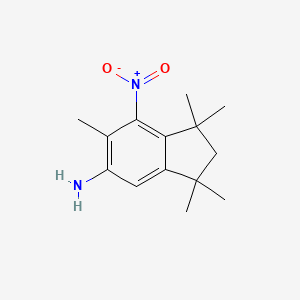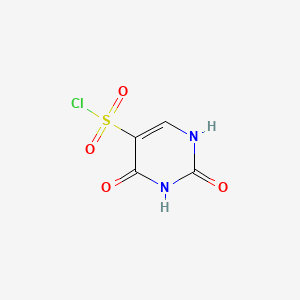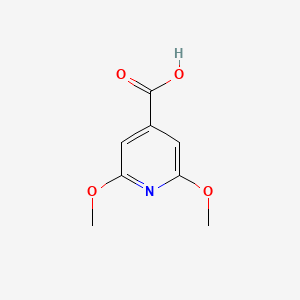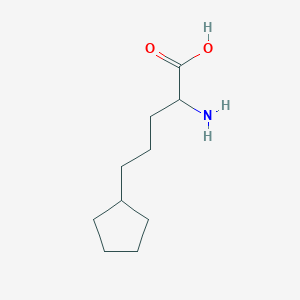
4-氨基-3-溴苯甲酸乙酯
概述
描述
Ethyl 4-amino-3-bromobenzoate is an ester . It is an off-white to pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular weight of Ethyl 4-amino-3-bromobenzoate is 244.09 . Its IUPAC name is ethyl 4-amino-3-bromobenzoate . The InChI code is1S/C9H10BrNO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2,11H2,1H3 . Physical And Chemical Properties Analysis
Ethyl 4-amino-3-bromobenzoate is an off-white to pale-yellow to yellow-brown solid . It has a molecular weight of 244.09 . The compound is stored in a refrigerator and shipped at room temperature .科学研究应用
- Field : Chemical Crystallography
- Application : Ethyl 4-amino-3-bromobenzoate can be used in the synthesis of photoactive compounds . A related compound, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, has been synthesized and characterized .
- Method : The synthesis involves the reaction of ethyl 4-bromobenzoate with 2,6-difluorophenyl diazonium salt . The resulting compound shows photoactivity in solution, but not in the crystalline state due to the close-packed lattice .
- Results : The synthesized compound exhibits fast trans to cis isomerization, on the order of picoseconds . However, it shows a thermal back reaction from cis to trans without the use of light at room temperature .
Synthesis of Photoactive Compounds
Reduction to Aldehydes
- Field : Pharmaceutical Chemistry
- Application : Ethyl 4-amino-3-bromobenzoate may have potential applications in pharmaceutical research . However, the specific applications are not detailed in the source .
- Method : The methods of application or experimental procedures are not provided in the source .
- Results : The results or outcomes obtained are not provided in the source .
- Field : Organic Chemistry
- Application : A related compound, Ethyl 3-bromobenzoate, has been used in the preparation of ethyl 3-ethynylbenzoate .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The results or outcomes obtained are not provided in the source .
Pharmaceutical Research
Synthesis of Ethyl 3-ethynylbenzoate
- Field : Food Science, Pharmaceutical Science, Agricultural Science
- Application : Ethyl 4-amino-3-bromobenzoate may have potential applications in the formulation of food products, drugs, pesticides, or biocidal products . However, the specific applications are not detailed in the source .
- Method : The methods of application or experimental procedures are not provided in the source .
- Results : The results or outcomes obtained are not provided in the source .
- Field : Organic Chemistry
- Application : Ethyl 4-amino-3-bromobenzoate can be used as a starting material in the synthesis of other chemical compounds . However, the specific compounds that can be synthesized are not detailed in the sources .
- Method : The methods of application or experimental procedures are not provided in the sources .
- Results : The results or outcomes obtained are not provided in the sources .
Food, Drug, Pesticide or Biocidal Product Use
Synthesis of Other Chemical Compounds
安全和危害
Ethyl 4-amino-3-bromobenzoate is associated with some safety hazards. It has a GHS07 pictogram and a warning signal word . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P338 (Remove contact lenses, if present and easy to do), and P351 (Rinse cautiously with water for several minutes) .
属性
IUPAC Name |
ethyl 4-amino-3-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGUJGZZMMKQOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20287598 | |
| Record name | ethyl 4-amino-3-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-3-bromobenzoate | |
CAS RN |
7149-03-3 | |
| Record name | 7149-03-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51689 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4-amino-3-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4-amino-3-bromobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














